Cycloocta-1,5-diene;rhodium;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-1,5-diene;rhodium;hexafluorophosphate is a coordination compound that features a rhodium center coordinated to two cycloocta-1,5-diene ligands and a hexafluorophosphate counterion. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloocta-1,5-diene;rhodium;hexafluorophosphate typically involves the reaction of rhodium trichloride with cycloocta-1,5-diene in the presence of a reducing agent, followed by the addition of hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme can be represented as follows:
RhCl3+2C8H12+H3PO4→[Rh(C8H12)2]PF6+3HCl
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;rhodium;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states, which can alter the reactivity and coordination environment of the compound.
Reduction: The compound can be reduced to form different rhodium species with varying coordination numbers and geometries.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as hydrogen gas or hydrides.
Ligands: Such as phosphines, amines, or other dienes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of rhodium complexes with different ligands, while oxidation and reduction reactions can produce rhodium species in different oxidation states.
Scientific Research Applications
Cycloocta-1,5-diene;rhodium;hexafluorophosphate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Biological Studies: The compound is used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms.
Mechanism of Action
The mechanism by which cycloocta-1,5-diene;rhodium;hexafluorophosphate exerts its effects involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic cycles. The rhodium center can undergo oxidative addition, reductive elimination, and migratory insertion reactions, which are key steps in many catalytic processes. The hexafluorophosphate counterion helps stabilize the rhodium complex and can influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Rhodium 1,5-cyclooctadiene chloride dimer: This compound features a similar rhodium center coordinated to cycloocta-1,5-diene ligands but with chloride counterions instead of hexafluorophosphate.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Another rhodium complex with cycloocta-1,5-diene ligands, but with tetrafluoroborate as the counterion.
Uniqueness
Cycloocta-1,5-diene;rhodium;hexafluorophosphate is unique due to the presence of the hexafluorophosphate counterion, which can enhance the stability and solubility of the complex in various solvents. This can lead to different reactivity and selectivity profiles compared to similar compounds with different counterions.
Properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.F6P.Rh/c2*1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYLNJHERBLCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F6PRh- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.